1-(Difluoromethoxy)-2-(trifluoromethoxy)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethoxy)-2-(trifluoromethoxy)naphthalene is an organic compound with the molecular formula C12H7F5O2. It is characterized by the presence of both difluoromethoxy and trifluoromethoxy groups attached to a naphthalene ring.
Vorbereitungsmethoden
One common method involves the use of radical trifluoromethylation, where carbon-centered radical intermediates are generated and subsequently reacted with suitable fluorinating agents . Industrial production methods may involve the use of palladium-catalyzed selective boryl transfer reactions to introduce these functional groups efficiently .
Analyse Chemischer Reaktionen
1-(Difluoromethoxy)-2-(trifluoromethoxy)naphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the difluoromethoxy or trifluoromethoxy groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethoxy)-2-(trifluoromethoxy)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorinated aromatic rings.
Biology: The compound’s unique fluorinated structure makes it a valuable probe in studying biological systems, as fluorine atoms can significantly alter the biological activity of molecules.
Wirkmechanismus
The mechanism by which 1-(Difluoromethoxy)-2-(trifluoromethoxy)naphthalene exerts its effects involves interactions with molecular targets and pathways specific to its application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, altering their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to more potent and specific biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(Difluoromethoxy)-2-(trifluoromethoxy)naphthalene can be compared with other similar compounds, such as:
1-(Difluoromethoxy)-4-(trifluoromethoxy)naphthalene: Similar structure but with different positional isomerism, leading to variations in chemical and physical properties.
1-(Difluoromethoxy)-6-(trifluoromethoxy)naphthalene: Another positional isomer with distinct reactivity and applications.
Eigenschaften
Molekularformel |
C12H7F5O2 |
---|---|
Molekulargewicht |
278.17 g/mol |
IUPAC-Name |
1-(difluoromethoxy)-2-(trifluoromethoxy)naphthalene |
InChI |
InChI=1S/C12H7F5O2/c13-11(14)18-10-8-4-2-1-3-7(8)5-6-9(10)19-12(15,16)17/h1-6,11H |
InChI-Schlüssel |
YLSADARAPVNBCA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2OC(F)F)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.